molecular formula C17H15IN2O2S B2487856 (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide CAS No. 864925-36-0

(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide

Cat. No.: B2487856
CAS No.: 864925-36-0
M. Wt: 438.28
InChI Key: IDIJMTNDULBARM-HTXNQAPBSA-N
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Description

(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide is a sophisticated chemical reagent built on a benzo[d]thiazole scaffold, a privileged structure in heterocyclic chemistry. This compound is of significant interest in advanced organic synthesis and medicinal chemistry research, particularly for the development of novel pharmacologically active molecules. The presence of the iodine substituent on the benzamide ring makes it a valuable intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the construction of more complex molecular architectures. Researchers utilize this and related benzothiazolylidene compounds as key building blocks in the synthesis of diverse heterocyclic systems, which are core structures in many agrochemicals and pharmaceuticals . Its specific molecular configuration, featuring the (E)-ylidene motif, is instrumental in studying molecular recognition and biological activity. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15IN2O2S/c1-3-20-15-13(22-2)9-6-10-14(15)23-17(20)19-16(21)11-7-4-5-8-12(11)18/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIJMTNDULBARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the ethyl and methoxy groups: These groups can be introduced through alkylation and methylation reactions, respectively.

    Iodination of the benzamide moiety: The iodination can be performed using iodine or an iodine-containing reagent in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The iodinated benzamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In synthetic chemistry, (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide serves as a building block for more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties .

Biology

The compound exhibits potential biological activity, making it a candidate for various studies:

  • Enzyme Inhibition : Research indicates that it may inhibit specific enzymes, which could be useful in understanding metabolic pathways or developing enzyme inhibitors for therapeutic purposes.
  • Receptor Binding : Studies have shown that similar compounds can bind to biological receptors, influencing physiological responses .

Medicine

Due to its biological activity, this compound is being investigated for:

  • Anticancer Properties : Preliminary studies suggest it may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action.
  • Anti-inflammatory Activities : The compound's structural features may contribute to its ability to modulate inflammatory responses .

Industry

In industrial applications, this compound can be utilized in:

  • Development of New Materials : Its unique chemical structure may lead to the creation of novel materials with specific properties.
  • Dyes and Pharmaceuticals : The compound's derivatives might serve as intermediates in the synthesis of dyes or pharmaceutical agents .

Case Studies

StudyFocusFindings
Mahendrasinh et al. (2013)Antimicrobial ActivityNovel thiadiazole derivatives showed varying antibacterial activities against Gram-positive and Gram-negative bacteria .
Recent InvestigationsAnticancer ActivityCompounds similar in structure demonstrated significant cytotoxic effects on breast cancer cell lines .

Mechanism of Action

The mechanism of action of (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs reported in the literature, focusing on structural variations, physicochemical properties, and functional implications.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Properties/Applications Reference
(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide (Target) Benzo[d]thiazole 3-Ethyl, 4-methoxy, 2-iodobenzamide (E-configuration) Hypothesized applications in targeted therapy due to halogenated aromatic moiety. N/A
N-(4-Phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide (7a) Thiazole 4-Phenyl, 3-ethyl, unsubstituted benzamide Demonstrated moderate anticancer activity via inhibition of metastatic pathways.
(Z)-2-(3-(4-Bromobenzyl)benzo[d]thiazol-2(3H)-ylidene)-1-(4-iodophenyl)ethan-1-one (3x) Benzo[d]thiazole 4-Bromobenzyl, 4-iodophenyl ethanone Solid-state emissive properties; tunable aggregation-induced emission (AIE).
N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h) Thiadiazole 3-Chlorophenyl, dimethylamino acryloyl, benzamide IR and MS data confirm stability; potential as a photosensitizer or fluorescent dye.
(Z)-3-(4-aminopiperidine-1-carbonyl)-N-(7-chloro-3-ethyl-4-hydroxybenzo[d]thiazol-2(3H)-ylidene)-4-hydroxybenzenesulfonamide (13) Benzo[d]thiazole 7-Chloro, 4-hydroxy, sulfonamide, aminopiperidine Pan-Ras inhibitor with reversible binding to active/inactive Ras conformers.
4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide Benzo[d]thiazole 3-Ethyl, 4-methoxy, sulfamoyl-benzamide Notable for sulfamoyl modification; potential antimicrobial or enzyme-targeting activity.

Structural and Electronic Modifications

Benzothiazole vs. Thiadiazole derivatives (e.g., 4h) exhibit distinct electronic properties due to the additional nitrogen atom, which may alter redox behavior and solubility .

Substituent Effects: Halogenation: The 2-iodo group in the target compound increases molecular weight and polarizability compared to non-halogenated analogs (e.g., 7a). Bromine or chlorine substitutions (e.g., 3x in , 4h in ) similarly enhance electrophilicity but differ in steric bulk and van der Waals interactions. Methoxy vs. Hydroxy Groups: The 4-methoxy group in the target compound improves lipophilicity relative to hydroxy-substituted analogs (e.g., compound 13 in ), which may influence membrane permeability. Alkyl vs.

Configuration and Planarity :

  • The E-configuration in the target compound enforces a planar geometry, analogous to the Z-configuration in AIE-active compound 3x . Planarity is critical for π-π stacking in solid-state applications or intercalation with DNA/proteins.

Functional Implications

Biological Activity: Thiazole and benzothiazole derivatives (e.g., 7a, 13) show anticancer activity via inhibition of kinases or Ras proteins . The iodine in the target compound may enhance DNA interaction or halogen bonding with therapeutic targets.

Material Science Applications :

  • Compounds like 3x demonstrate tunable AIE properties, which the target compound could mimic if synthesized with appropriate fluorophores.

Biological Activity

(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of antimalarial, anticancer, and antimicrobial properties. This article synthesizes findings from various studies to provide an overview of the biological activity associated with this compound.

Chemical Structure

The compound features a thiazole ring fused with an iodobenzamide, which contributes to its biological activity. The presence of electron-withdrawing groups and specific substituents on the thiazole ring plays a crucial role in modulating its pharmacological effects.

Antimalarial Activity

Research indicates that thiazole derivatives exhibit significant antimalarial activity. A structure-activity relationship (SAR) study focusing on thiazole analogs demonstrated that modifications in the N-aryl amide group significantly influence potency against Plasmodium falciparum, the causative agent of malaria. Compounds with non-bulky, electron-withdrawing groups at the ortho position on the phenyl ring showed enhanced activity, suggesting that similar modifications might enhance the efficacy of this compound against malaria parasites .

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. A series of synthesized thiazole compounds demonstrated moderate anticancer activities in vitro. Specifically, compounds with structural similarities to this compound were evaluated for their ability to inhibit cancer cell proliferation. The results indicated that these compounds could induce apoptosis in various cancer cell lines, highlighting their potential as lead compounds for further development .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. Studies have shown that compounds containing thiazole rings exhibit activity against various bacterial strains and fungi. The hybridization of thiazole with other pharmacophores has resulted in compounds with enhanced antimicrobial efficacy. For instance, derivatives similar to this compound have shown promising results against Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:

  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at specific positions enhances the reactivity and biological potency of the compound.
  • Substituent Effects : Modifications on the benzothiazole moiety influence both solubility and binding affinity to biological targets, which is essential for drug development.

Research Findings Summary

Activity Findings
AntimalarialSignificant activity against Plasmodium falciparum; optimal substitutions enhance potency .
AnticancerModerate activity observed; potential for inducing apoptosis in cancer cell lines .
AntimicrobialEffective against Staphylococcus aureus and E. coli; hybridization improves efficacy .

Case Studies

  • Antimalarial Efficacy : In a study assessing various thiazole derivatives, modifications similar to those found in this compound resulted in compounds with IC50 values significantly lower than those of standard treatments.
  • Anticancer Mechanism : A detailed investigation into a related thiazole derivative revealed its mechanism of action involved inhibition of key signaling pathways associated with cell proliferation and survival, suggesting a similar mechanism might be applicable to this compound.

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?

  • Methodological Answer : Synthesis involves multi-step organic reactions, starting with condensation of 3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-one with 2-iodobenzamide. Key steps include:
  • Acylation : Use of a coupling agent (e.g., EDCI or DCC) in anhydrous dichloromethane under nitrogen atmosphere.
  • Tautomer Control : Maintain reaction temperature at 0–5°C to favor the (E)-isomer via kinetic control .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol.
  • Critical Conditions : Solvent polarity, reaction time (12–24 hrs), and exclusion of moisture to prevent hydrolysis .

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, iodobenzamide protons at δ 7.5–8.2 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peak matching the exact mass (e.g., m/z 437.98 [M+H]+^+) .
  • X-ray Crystallography (if crystals obtained): Resolve tautomeric form and spatial arrangement of the iodobenzamide group .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodological Answer : Prioritize in vitro assays:
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculation .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neurodegenerative applications) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the (E)-isomer?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to stabilize intermediates .
  • Catalyst Variation : Compare triethylamine vs. DBU for base-mediated tautomer control .
  • Kinetic Monitoring : Use TLC/HPLC to track isomer ratio during synthesis; quench reaction at ~80% conversion to minimize byproducts .
  • Yield Data :
SolventCatalystYield (%)Purity (%)
DCMTriethylamine6592
DMFDBU7888

Q. How to investigate tautomerism between (E)- and (Z)-isomers and its implications for bioactivity?

  • Methodological Answer :
  • Spectroscopic Analysis : Variable-temperature 1^1H NMR in DMSO-d6_6 to observe tautomer equilibrium shifts .
  • Computational Studies : DFT calculations (e.g., Gaussian 09) to compare thermodynamic stability of isomers .
  • Bioactivity Correlation : Test both isomers in parallel assays; e.g., (Z)-isomers may show reduced antimicrobial activity due to steric hindrance .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. null results)?

  • Methodological Answer :
  • Dose-Response Curves : Confirm activity across 3+ independent replicates with gradient concentrations (0.1–100 µM) .
  • Membrane Permeability Assays : Use propidium iodide uptake to differentiate bactericidal vs. static effects .
  • Control for Stability : HPLC analysis of compound integrity post-incubation in assay media .

Q. How to design a structure-activity relationship (SAR) model for derivatives of this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with halogens (Cl, Br), alkyl chains, or methoxy substitutions at positions 3 and 4 .
  • Data Collection : Tabulate IC50_{50}, logP, and topological polar surface area (TPSA) for 10+ derivatives.
  • QSAR Modeling : Use software like MOE or Schrödinger to correlate structural features (e.g., iodine electronegativity) with activity .

Q. What in silico methods predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina to model binding to acetylcholinesterase (PDB: 4EY7); validate with mutagenesis (e.g., Ala-scanning of active site residues) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2.0 Å acceptable) .
  • Pharmacophore Mapping : Identify critical H-bond acceptors (iodine, carbonyl) and hydrophobic regions (benzothiazole) .

Q. How to assess the compound’s stability under physiological conditions (e.g., plasma, buffers)?

  • Methodological Answer :
  • pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C; monitor degradation via LC-MS over 24 hrs .
  • Plasma Protein Binding : Ultracentrifugation followed by HPLC to quantify free vs. bound fractions .
  • Light Sensitivity : Store in amber vials; compare UV-Vis spectra pre/post exposure to UV light .

Q. What advanced techniques integrate in silico and in vitro data for mechanistic studies?

  • Methodological Answer :
  • Network Pharmacology : Use STRING or KEGG to map protein targets (e.g., kinases, GPCRs) and pathways (e.g., apoptosis) .
  • Transcriptomics : RNA-seq of treated vs. untreated cancer cells to identify differentially expressed genes .
  • Metabolomics : LC-MS profiling to detect changes in metabolites (e.g., ATP, NADH) linked to bioactivity .

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